4-Phenylcinnoline
Overview
Description
4-Phenylcinnoline is a chemical compound with the molecular formula C14H10N2 . It is a nitrogenous organic base and contains a total of 26 atoms, including 10 Hydrogen atoms, 14 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
The synthesis of the cinnoline nucleus, which includes 4-Phenylcinnoline, involves the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . The mechanisms of the transformations and the possibilities and limitations of the various methods are discussed in detail in the referenced paper .Molecular Structure Analysis
4-Phenylcinnoline contains a total of 28 bonds, including 18 non-Hydrogen bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridazine . The 3D chemical structure image of 4-Phenylcinnoline is based on the ball-and-stick model .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Quaternisation and Reduction Studies : 4-Phenylcinnoline has been studied for its behavior in chemical reactions like quaternisation with methyl iodide, leading to the formation of specific isomers and subsequent reduction processes. Such studies are crucial in understanding the compound's reactivity and potential applications in organic synthesis (Ames, Novitt, Waite, & Lund, 1969).
N-Amination and Spectral Analysis : Research involving the direct N-amination of 4-Phenylcinnoline and other related compounds, followed by analytical techniques like mass and NMR spectroscopy, provides insights into the chemical properties and potential applications of these compounds in various fields (Tamura, Miki, Minamikawa, & Ikeda, 1974).
Pharmacological Research
Anticancer Activity : Certain derivatives of 4-Phenylcinnoline, such as 2-Phenylquinoline-8-carboxamides, have been studied for their potential as anticancer agents. These compounds exhibit DNA-intercalating properties and show solid tumor activity in in vivo models (Atwell, Baguley, & Denny, 1989).
Neuroprotective Effects : Studies on 7-chloro-4-(phenylselanyl) quinoline, a derivative of 4-Phenylcinnoline, have shown its efficacy in protecting against cognitive deficits and anxiety in Alzheimer's disease models. This highlights the compound's potential in neuroprotection and treatment of neurodegenerative diseases (Pinz et al., 2018).
Potential in Antidepressant Drugs : Research on 4-phenylquinoline derivatives as potential antidepressants has been conducted. The design and synthesis of these compounds, along with pharmacological testing, indicate their possible use in treating depression (Alhaider, Abdelkader, & Lien, 1985).
Biological Systems and Molecular Interaction
Binding Profiles in CNS : Studies on the central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines have revealed a preference for alpha-adrenoceptors, particularly alpha 2-adrenoceptors. This information is valuable for drug development targeting these receptors (Nicholls et al., 1993).
Interaction with Proteins : The interaction of certain 4-Phenylcinnoline derivatives with proteins like bovine serum albumin has been investigated through fluorescence and UV–vis spectral studies. Such interactions are important for understanding the pharmacokinetics and dynamics of these compounds (Meng et al., 2012).
properties
IUPAC Name |
4-phenylcinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOOODCTWFOHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346131 | |
Record name | 4-Phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcinnoline | |
CAS RN |
21874-06-6 | |
Record name | 4-Phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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